Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino-
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Overview
Description
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties, including analgesic and antitussive effects. The compound’s structure includes a morphinan backbone with various functional groups that contribute to its unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.
Introduction of Functional Groups: Various functional groups, such as the epoxy and piperidino groups, are introduced through specific reactions like epoxidation and amination.
Final Modifications: The final steps involve fine-tuning the molecule by adding or modifying specific groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing various derivatives and analogs for research purposes.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: It has potential therapeutic applications, including pain management and cough suppression.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the activation of specific signaling pathways that result in analgesic and antitussive effects. Key molecular targets include the mu-opioid receptor, which plays a crucial role in mediating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Morphine: A naturally occurring compound with similar analgesic properties.
Codeine: Another morphinan derivative used for pain relief and cough suppression.
Dextromethorphan: A synthetic compound with antitussive properties.
Uniqueness
Morphinan-3-ol, 7,8-didehydro-4,5-alpha-epoxy-17-methyl-6-alpha-piperidino- is unique due to its specific functional groups and structural modifications, which contribute to its distinct pharmacological profile. Unlike other similar compounds, it has a unique combination of analgesic and antitussive effects, making it valuable for various therapeutic applications.
Properties
CAS No. |
63732-66-1 |
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Molecular Formula |
C22H28N2O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-7-piperidin-1-yl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol |
InChI |
InChI=1S/C22H28N2O2/c1-23-12-9-22-15-6-7-16(24-10-3-2-4-11-24)21(22)26-20-18(25)8-5-14(19(20)22)13-17(15)23/h5-8,15-17,21,25H,2-4,9-13H2,1H3/t15-,16-,17+,21-,22-/m0/s1 |
InChI Key |
IWUAWWYYAUZWRX-ZKYZHAQMSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)N6CCCCC6 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)N6CCCCC6 |
Origin of Product |
United States |
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